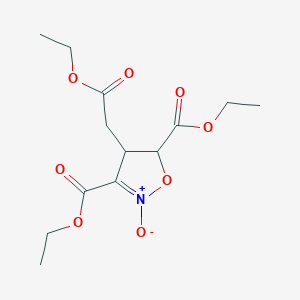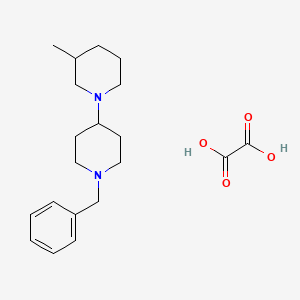![molecular formula C10H14N2O5S2 B4931184 N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine](/img/structure/B4931184.png)
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine, also known as DMTS, is a chemical compound with potential applications in scientific research. DMTS is a sulfonamide derivative that has been synthesized and studied for its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine is not fully understood, but it is believed to involve inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide, and are involved in a variety of biological processes. Inhibition of carbonic anhydrases by N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine may have implications for the treatment of diseases such as glaucoma and epilepsy.
Biochemical and Physiological Effects
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine inhibits carbonic anhydrase activity in a dose-dependent manner. In vivo studies have shown that N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine can reduce intraocular pressure in animal models of glaucoma. N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine has also been shown to have anticonvulsant effects in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine has several advantages for use in lab experiments. It is a stable and reliable compound that can be synthesized in high yield and purity. N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine is also relatively easy to work with, and can be used in a variety of experimental settings. However, there are also limitations to the use of N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could confound experimental results.
Zukünftige Richtungen
There are several future directions for research on N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine. One area of interest is the development of new analogs of N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine with improved pharmacological properties. Another area of interest is the use of N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine as a diagnostic tool for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine and its potential applications in the treatment of diseases such as glaucoma and epilepsy.
Conclusion
In conclusion, N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine is a sulfonamide derivative that has potential applications in scientific research. Its synthesis method has been optimized for high yield and purity, making it a reliable compound for use in lab experiments. N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine has been studied for its biochemical and physiological effects, and has shown promise as a tool to study the role of sulfonamide derivatives in biological systems. Further research is needed to fully understand the mechanism of action of N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine and its potential applications in the treatment of diseases.
Synthesemethoden
The synthesis of N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine involves the reaction of 4-(dimethylamino)sulfonyl-2-thiophenecarboxylic acid with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide. The resulting product is then reacted with beta-alanine to yield N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine. This synthesis method has been optimized for high yield and purity, making N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine a reliable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine has potential applications in scientific research as a tool to study the role of sulfonamide derivatives in biological systems. N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine has been used as a probe to study the mechanism of action of sulfonamide drugs, which are commonly used in the treatment of bacterial infections. N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine has also been studied for its potential use as a diagnostic tool for cancer and other diseases.
Eigenschaften
IUPAC Name |
3-[[4-(dimethylsulfamoyl)thiophene-2-carbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S2/c1-12(2)19(16,17)7-5-8(18-6-7)10(15)11-4-3-9(13)14/h5-6H,3-4H2,1-2H3,(H,11,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCLLWAWKDAYRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B4931112.png)


![3-hydroxy-10-(2-oxo-2-phenylethyl)-3,4-dihydro-2H-[1,3]thiazino[3,2-a][3,1]benzimidazol-10-ium bromide](/img/structure/B4931131.png)


![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4931169.png)

![9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B4931180.png)
![4-[(4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B4931197.png)
![4-chloro-3-[3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B4931201.png)
![3-[(3-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B4931208.png)
